4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a derivative of benzenesulfonyl chloride . It is a complex organic compound with the molecular formula C7H5BrClNO4 .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride can be analyzed based on its molecular formula C7H5BrClNO4 . The compound contains a benzene ring, which is a cyclic structure with six carbon atoms. The bromine, methyl, nitro, and sulfonyl chloride groups are attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride likely involve electrophilic aromatic substitution . This type of reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Scientific Research Applications
- 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride serves as a reagent in the synthesis of hydroxylamines. For example, it has been employed in the preparation of Cu(bipy)₂Cl (where bipy = 2,2′-bipyridine and nbs = 4-nitrobenzenesulfonate) hydroxylamines from sulfadiazine and sulfamethoxazole .
- The compound can undergo various reactions, including nucleophilic substitution (SN2) and benzylic position reactions. Its halide substituents make it useful for studying these transformations .
Synthesis of Hydroxylamines
Functional Group Transformation
Peptide Synthesis
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the creation of a variety of different organic compounds, depending on the specific electrophile involved .
Action Environment
The action of 4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the rate and outcome of the reaction .
Safety and Hazards
4-Bromo-2-methyl-5-nitrobenzene-1-sulfonyl chloride may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-methyl-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCZZRSOZMANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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